![molecular formula C15H17F15O B14348344 1-[(Pentadecafluoroheptyl)oxy]octane CAS No. 91913-68-7](/img/structure/B14348344.png)
1-[(Pentadecafluoroheptyl)oxy]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Pentadecafluoroheptyl)oxy]octane: is a fluorinated organic compound known for its unique chemical properties. The presence of a long perfluorinated chain imparts significant hydrophobicity and chemical stability, making it a compound of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Pentadecafluoroheptyl)oxy]octane typically involves the reaction of octanol with pentadecafluoroheptyl iodide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(Pentadecafluoroheptyl)oxy]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions are common, where the fluorinated chain can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[(Pentadecafluoroheptyl)oxy]octane has a wide range of applications in scientific research:
Chemistry: Used as a surfactant or emulsifier in various chemical reactions due to its hydrophobic nature.
Biology: Employed in the study of membrane proteins and lipid bilayers, as it can mimic the hydrophobic environment of cell membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the production of specialty coatings and materials that require high chemical resistance and low surface energy.
Mecanismo De Acción
The mechanism of action of 1-[(Pentadecafluoroheptyl)oxy]octane is primarily based on its ability to interact with hydrophobic environments. The perfluorinated chain can insert into lipid bilayers, altering membrane properties and affecting the function of membrane-associated proteins. This interaction can influence various molecular pathways, including signal transduction and membrane transport processes.
Comparación Con Compuestos Similares
Perfluorooctane: Another fluorinated compound with similar hydrophobic properties but a shorter perfluorinated chain.
Perfluorodecalin: Known for its use in oxygen transport and blood substitutes due to its high oxygen solubility.
Perfluorooctyl bromide: Used in medical imaging and as a contrast agent.
Uniqueness: 1-[(Pentadecafluoroheptyl)oxy]octane stands out due to its longer perfluorinated chain, which provides enhanced hydrophobicity and chemical stability compared to shorter-chain fluorinated compounds. This makes it particularly useful in applications requiring extreme chemical resistance and low surface energy.
Propiedades
Número CAS |
91913-68-7 |
|---|---|
Fórmula molecular |
C15H17F15O |
Peso molecular |
498.27 g/mol |
Nombre IUPAC |
1-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptoxy)octane |
InChI |
InChI=1S/C15H17F15O/c1-2-3-4-5-6-7-8-31-15(29,30)13(24,25)11(20,21)9(16,17)10(18,19)12(22,23)14(26,27)28/h2-8H2,1H3 |
Clave InChI |
JZBJPNXXZPXDQP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


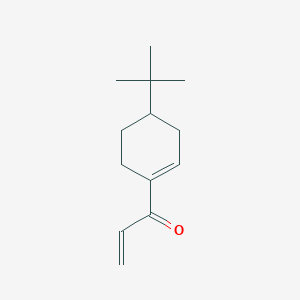
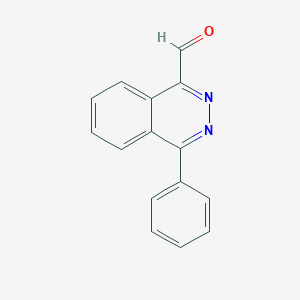

![N-[6-Amino-2-(methylsulfanyl)-4-oxo-1,4-dihydropyrimidin-5-yl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14348292.png)
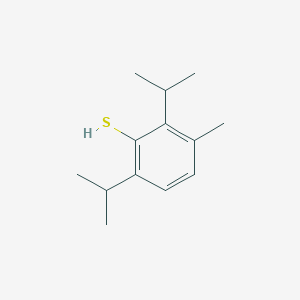
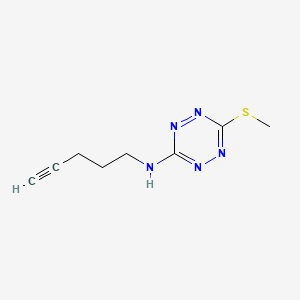
![Ethyl 2-methyl-4-[(4-nitrophenyl)methoxy]butanoate](/img/structure/B14348321.png)


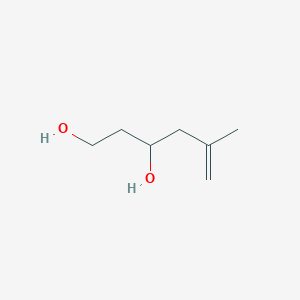
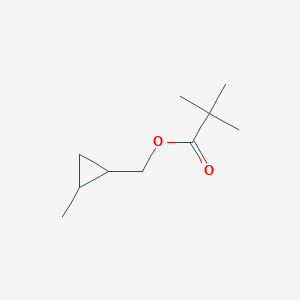
![N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide](/img/structure/B14348357.png)
![[(Ethenyloxy)methyl]cyclohexane](/img/structure/B14348359.png)
![N''-[6-Phenyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-yl]guanidine](/img/structure/B14348370.png)
